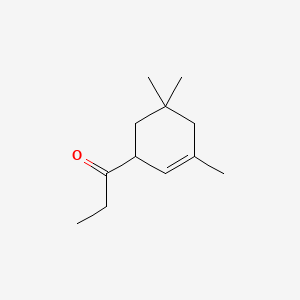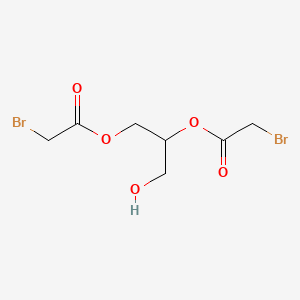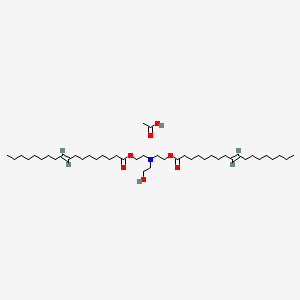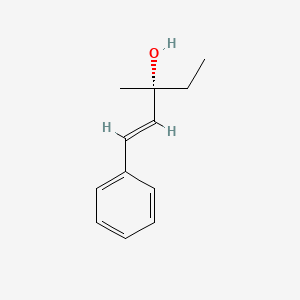
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- is an organic compound with the molecular formula C12H16O. It is a member of the class of compounds known as alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a phenyl group and a pentenyl chain, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-phenyl-1-pentyn-3-ol with hydrogen in the presence of a palladium catalyst. This hydrogenation reaction converts the triple bond in the pentynyl chain to a double bond, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of palladium catalysts is common in these processes due to their efficiency in promoting hydrogenation reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes by hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-pentyn-3-ol: This compound has a similar structure but contains a triple bond instead of a double bond.
1-Penten-3-ol: Lacks the phenyl group present in 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-.
3-Methyl-1-penten-4-yn-3-ol: Contains both a double bond and a triple bond in the pentenyl chain.
Uniqueness
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- is unique due to the presence of both a phenyl group and a pentenyl chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
71820-41-2 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
(E,3R)-3-methyl-1-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3/b10-9+/t12-/m1/s1 |
Clé InChI |
BMZIBDNSLIDIFP-BZYZDCJZSA-N |
SMILES isomérique |
CC[C@](C)(/C=C/C1=CC=CC=C1)O |
SMILES canonique |
CCC(C)(C=CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






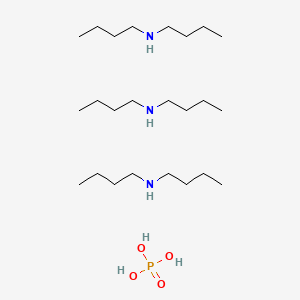
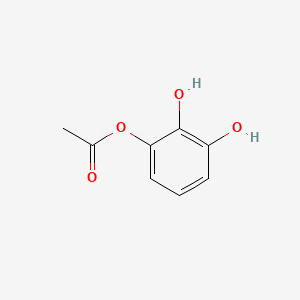
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)



